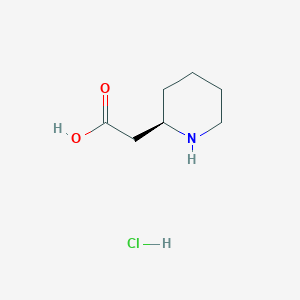

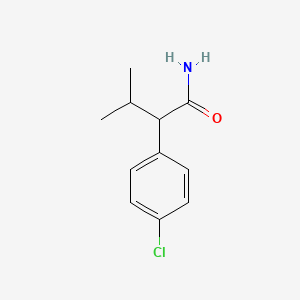

![molecular formula C14H16Cl2N2O2 B3010332 {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353502-14-3](/img/structure/B3010332.png)

{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydrazine derivatives can involve reactions with various substrates. For instance, the reaction of arylpropiolic acids with hydrazine can yield a mixture of pyrazol-5-one and azine derivatives . Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to give mixtures of regioisomeric pyrazoles . These studies suggest that hydrazine derivatives can be synthesized through reactions with different functional groups, potentially including the synthesis of {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and varied. The reaction of 2-methyl-3-ethoxycarbonyl-4-hydroxythiophene with hydrazines leads to the formation of substituted thiophenes, which were characterized using IR, UV, and PMR spectroscopy . This indicates that spectroscopic methods are essential tools for analyzing the molecular structure of hydrazine derivatives, which would also apply to the compound of interest.

Chemical Reactions Analysis

Hydrazine and its derivatives are known to participate in various chemical reactions. For example, hydrazine can be used as an electro-catalyst mediator in the electrochemical detection of pollutants like 4-chlorophenol . The reactivity of hydrazine with different functional groups, as seen in the reactions with arylpropiolic acids and ethoxycarbonyl-4-hydroxythiophene , suggests that this compound could also undergo a range of chemical reactions, potentially useful in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be inferred from their reactivity and structure. The voltammetric determination of hydrazine indicates its electrochemical activity, which is influenced by its concentration and can be measured using sensitive detection methods . The synthesis reactions provide insights into the solubility and stability of hydrazine derivatives in different solvents . These properties are crucial for understanding the behavior of this compound in various environments and applications.

Aplicaciones Científicas De Investigación

Reactions with Binucleophiles

- {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride can undergo reactions with binucleophiles. For instance, (E)-[(2-aroyl)ethenyl]triphenylphosphonium bromides reacted with hydroxylamine hydrochloride form oximes that undergo α-phenyl migration when reacted with aqueous alkali. When these salts reacted with hydrazine hydrochloride, they yielded [(2-aroyl)ethyl]triphenyl-phosphonium salts (Khachikyan et al., 2017).

Electrochemical Detection of Water Pollutants

- Hydrazine and 4-chlorophenol, two major water pollutants, can be determined using a new hydroquinone derivative. This involves using 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline (2-CDMA) in a carbon paste matrix as an electro-catalyst mediator for measuring hydrazine in the presence of 4-chlorophenol (Tahernejad-Javazmi et al., 2018).

Enhancement of Antioxidant Activity

- Derivatives of benzoin, such as 2-phenyl hydrazine-1-hydroxy, 1-[2-chlorophenyl] -2-4’-methoxyphenyl] ethane and 2-oxime-1-hydroxy, 1-[2-chlorophenyl] -2-4’-methoxyphenyl] ethane, have been synthesized and shown to possess enhanced antioxidant activities. The presence of electron-withdrawing and electron-donating groups in these compounds has been found to enhance their antioxidant activity, as analyzed through various assays (Thanuja et al., 2022).

Synthesis of Benzotriazepines and Benzotriazepinones

- Hydrazine hydrate can be reacted with certain benzophenones to yield benzotriazepines or benzotriazepinones. These products can then be further processed to create other compounds, showing the versatility of reactions involving hydrazine derivatives (Podesva et al., 1969).

Spirothiopyran Derivatives Synthesis

- Treatment of 4-thiopyrylidenemalononitriles with hydrazine hydrate and other reagents can yield various spirothiopyran derivatives. These reactions demonstrate the utility of hydrazine derivatives in the synthesis of complex organic compounds (El-Ghanam, 2003).

Mecanismo De Acción

Target of Action

Hydrazine derivatives are known to interact with carbonyl compounds, forming hydrazones .

Mode of Action

The compound likely undergoes a reaction similar to the Wolff-Kishner reduction . In this process, hydrazine reacts with a carbonyl to form a hydrazone. The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

It’s known that hydrazones can be further converted to the corresponding alkane by reaction with a base, usually koh, and heat . This reaction forms nitrogen gas, which contains a very stable N-N triple bond .

Pharmacokinetics

The compound’s molecular formula is c6h8cl2n2, with an average mass of 179047 Da and a monoisotopic mass of 178006454 Da , which may influence its pharmacokinetic properties.

Result of Action

The formation of a hydrazone and its subsequent conversion to an alkane could potentially have significant effects at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride. For instance, phenoxy herbicides, which share a similar structure with this compound, are recognized as a source of emerging environmental contamination . Their extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity .

Propiedades

IUPAC Name |

[4-[2-(2-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2.ClH/c15-13-3-1-2-4-14(13)19-10-9-18-12-7-5-11(17-16)6-8-12;/h1-8,17H,9-10,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHBCOWJJUHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)NN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)